![molecular formula C11H18O B6211687 3-butylspiro[3.3]heptan-1-one CAS No. 2742652-91-9](/img/new.no-structure.jpg)
3-butylspiro[3.3]heptan-1-one
Description
3-Butylspiro[3.3]heptan-1-one is a spirocyclic ketone derivative characterized by a bicyclic structure where two cyclopropane rings share a central carbonyl group (C=O) at position 1. The compound’s molecular formula is C₁₁H₁₈O, with a molecular weight of 166.26 g/mol. The spiro[3.3]heptane core introduces significant strain due to its fused cyclopropane rings, contributing to its rigidity and sp³-rich geometry . This structural feature is highly valued in medicinal chemistry for its ability to mimic bioactive conformations and enhance metabolic stability .
Properties
CAS No. |
2742652-91-9 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Adaptability
-
Nucleophilic Addition : Lithiated BCBs attack the cyclopropanone intermediate derived from 1-sulfonylcyclopropanols, forming a 1-bicyclobutylcyclopropanol intermediate.
-
Acid-Mediated Rearrangement : Protonation of the bicyclobutyl moiety generates a cyclopropylcarbinyl cation, which undergoes a-shift to yield the spiro[3.3]heptan-1-one.
For 3-butylspiro[3.3]heptan-1-one , the 3-butyl group must originate from either the cyclopropanone or BCB component:
-
Cyclopropanone Modification : Substituted cyclopropanones (e.g., 1b–1c in Scheme 2 of) are synthesized via α-hydroxylation of sulfonylcyclopropanes using chiral epoxides. Introducing a butyl group at the cyclopropanone’s α-position could yield the desired 3-substituted product.
-
BCB Modification : BCBs bearing aliphatic sulfonyl groups (e.g., 2f in) have been shown to participate in this reaction. A butyl-substituted BCB could direct the substituent to the spiro core’s 3-position post-rearrangement.
Key Data from Analogous Syntheses
Starting Material | Product Substituent | Yield (%) | Stereochemical Outcome |
---|---|---|---|
1a (R = H) | 3-Hexyl | 78 | Racemic |
1b (R = Me) | 3-Methyl | 85 | 85% ee |
2f (R = ^iPr) | 3-Isopropyl | 72 | endo selectivity |
Challenges :
-
Steric hindrance from the butyl group may reduce yields compared to smaller aliphatic substituents.
-
Ensuring regioselectivity requires precise control over the cyclopropanone’s substitution pattern.
Keteneiminium Salt Cycloaddition
A modular approach developed by ChemRxiv researchers employs keteneiminium salts derived from N,N-dimethylamides and alkenes to access spiro[3.3]heptan-1-ones. This method is scalable and compatible with diverse substituents.
Synthetic Protocol
-
Vinamidinium Salt Formation : N,N-Dimethylamide of cyclobutane carboxylic acid reacts with triflic anhydride and collidine to form a vinamidinium salt.
-
[2+2] Cycloaddition : The salt undergoes thermal reaction with an alkene (e.g., 1-butene) to form the spiro[3.3]heptan-1-one core.
For 3-butyl substitution, 1-butene would serve as the alkene component. The reaction’s regioselectivity ensures the butyl group occupies the 3-position (Scheme 2).
Representative Yields and Conditions
Alkene | Product | Yield (%) | Scale Achieved |
---|---|---|---|
Styrene | 3-Phenyl | 68 | 500 mg |
1-Hexene | 3-Hexyl | 65 | 1 g |
1-Butene (hypothetical) | 3-Butyl | ~60 (est.) | 100 mg–5 g |
Advantages :
-
Direct introduction of aliphatic substituents via alkene choice.
-
Gram-scale synthesis feasible with distillation or chromatography.
Limitations :
-
Low yields for sterically demanding alkenes.
-
Requires optimization of triflic anhydride stoichiometry for butyl derivatives.
Double Malonate Alkylation
The double alkylation of malonate esters with dihalides provides a classical route to spiro[3.3]heptanes, which can be oxidized to the corresponding ketone.
Stepwise Synthesis
-
Malonate Alkylation : Diethyl malonate reacts with 1,3-dibromobutane to form a dispiro intermediate.
-
Decarboxylation and Oxidation : Hydrolysis of the malonate followed by oxidation yields this compound.
Critical Parameters
Step | Reagent/Conditions | Outcome |
---|---|---|
Alkylation | NaH, THF, 0°C → rt | Dispiro intermediate (60–70% yield) |
Oxidation | KMnO4, AcOH, 50°C | Ketone formation (45–55% yield) |
Drawbacks :
-
Multiple steps with moderate overall yields.
-
Limited stereocontrol compared to rearrangement-based methods.
Meinwald Oxirane Rearrangement
The Meinwald rearrangement of epoxidized cyclopropylidenes offers an alternative route to spiro[3.3]heptan-1-ones.
Application to 3-Butyl Derivatives
-
Epoxidation : Treat cyclopropylidene precursor with m-CPBA to form an oxirane.
-
Acid-Catalyzed Rearrangement : The oxirane rearranges to the spiro[3.3]heptan-1-one under acidic conditions.
Example :
-
Epoxidation of 27 (Scheme 1 in) yields oxirane 26 , which rearranges to 6-oxospiro[3.3]heptane-1-carboxylic acid. Adapting this method with a butyl-substituted cyclopropylidene could yield the target compound.
Comparative Analysis of Methods
Key Insights :
-
The semipinacol rearrangement is optimal for enantioselective synthesis but requires chiral cyclopropanone precursors.
-
Keteneiminium cycloaddition excels in scalability and direct substitution but lacks stereocontrol.
Chemical Reactions Analysis
Types of Reactions: 3-butylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis of 3-butylspiro[3.3]heptan-1-one
The synthesis of spiro[3.3]heptan-1-ones, including this compound, can be achieved through several methods. A notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, leading to a regio- and stereospecific formation of optically active spiro[3.3]heptan-1-ones via a strain-relocating semipinacol rearrangement . This method allows for the introduction of various substituents on the spiro compound, enhancing its versatility for further applications.
Drug Development
One of the most promising applications of this compound is its incorporation into drug design as a saturated bioisostere of benzene. Research has shown that substituting the phenyl ring in FDA-approved drugs such as Vorinostat and Sonidegib with the spiro[3.3]heptane core maintains high biological activity while potentially improving pharmacokinetic properties . This modification can lead to patent-free analogs with enhanced efficacy and reduced side effects.
Anticancer Activity
The spiro[3.3]heptane structure has been explored for its anticancer properties, where it has been shown to retain or enhance the activity of existing anticancer agents when incorporated into their structures . The ability to mimic the phenyl ring while providing a more rigid framework may contribute to improved interactions with biological targets.
Liquid Crystals and Functional Materials
Beyond biological applications, this compound is also useful in materials science, particularly in the development of nematic liquid crystal mixtures and functional fine chemicals . The unique three-dimensional structure of spiro compounds allows them to exhibit distinct physical properties that can be harnessed in various applications, including optoelectronics and advanced materials.
Case Studies and Research Findings
Study | Findings | Applications |
---|---|---|
PMC10019042 | Developed a novel synthesis method for spiro[3.3]heptan-1-ones with high yields | Drug development, material science |
ChemRxiv (2024) | Demonstrated the incorporation of spiro[3.3]heptane into anticancer drugs | Enhanced drug efficacy |
Wiley Online Library (2024) | Explored spiro[3.3]heptane as a benzene bioisostere | Pharmaceutical research |
Mechanism of Action
The mechanism of action of 3-butylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic structure. The compound’s effects are mediated by the formation of specific intermediates during chemical reactions, such as cyclopropylcarbinyl cations in the semipinacol rearrangement . These intermediates play a crucial role in the compound’s reactivity and the formation of final products.
Comparison with Similar Compounds
Structural and Functional Variations
The spiro[3.3]heptan-1-one scaffold serves as a versatile platform for derivatization. Key analogs and their properties are summarized below:
Pharmacological and Physicochemical Properties
- Rigidity and Strain : The spiro[3.3]heptane core’s strain energy (~25 kcal/mol) enforces conformational restriction, mimicking bioactive states in drug targets .
- Solubility : Unsubstituted spiro[3.3]heptan-1-one has moderate solubility (logS ≈ -2.5), while butyl and aryl derivatives exhibit reduced solubility (logS < -3.5) .
- Bioactivity : Diazaspiro analogs show promise as protease inhibitors (IC₅₀ ~100 nM) due to hydrogen-bonding motifs . Bromophenyl derivatives are explored as kinase inhibitors .
Q & A
Q. What are the common synthetic routes for 3-butylspiro[3.3]heptan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanone derivatives as precursors, leveraging strain-relocating reactions to form the spirocyclic core. For example, cyclization of a butyl-substituted cyclopropanone under basic conditions (e.g., LiAlH4 reduction) can yield the target compound . Key steps include:
- Precursor Functionalization : Introducing the butyl group via alkylation or nucleophilic substitution.
- Cyclization : Controlled pH and temperature (e.g., 40°C in THF) to minimize side reactions .
- Purification : Column chromatography (gradient elution with Et₂O/pentane) achieves >95% purity .
Data : In analogous syntheses, yields range from 38–50% depending on diastereomer separation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the sp³-hybridized carbons in the spiro core (δ ~50–60 ppm) and the ketone carbonyl (δ ~210 ppm) . The butyl chain shows characteristic methylene/methyl peaks (δ 0.8–1.5 ppm) .
- Mass Spectrometry (MS) : [M+H]+ peaks at m/z ~167 (calculated for C₁₁H₁₈O) .
- IR : Strong C=O stretch ~1700 cm⁻¹ .
Q. How does the butyl substituent influence the compound’s physical properties?
- Methodological Answer : The butyl group increases lipophilicity (logP ~2.5), affecting solubility in polar solvents. This is critical for biological assays, requiring DMSO or ethanol for dissolution . Spirocyclic rigidity reduces conformational flexibility, as confirmed by X-ray crystallography in analogous structures .
Advanced Research Questions
Q. What strategies mitigate diastereomer formation during synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use of (R)- or (S)-configured auxiliaries during cyclization enables enantioselective synthesis, achieving diastereomeric ratios (dr) up to 90:10 .
- Kinetic Control : Low-temperature reactions (−78°C) favor thermodynamically unstable but kinetically preferred isomers .
- Chromatographic Separation : Reverse-phase HPLC resolves diastereomers with >99% enantiomeric excess (ee) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Predict electrophilic sites via Fukui indices, identifying the ketone carbonyl as the primary target for nucleophiles (e.g., Grignard reagents) .
- Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) predicts CCS values (~140 Ų for [M+H]+), aiding structural validation .
Q. What is the compound’s potential as a kinase inhibitor compared to bromo- or phenyl-substituted analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The butyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in spirocyclic β-lactam analogs . IC₅₀ values for related compounds range from 0.1–10 µM .
- Enzyme Assays : Competitive binding assays (e.g., fluorescence polarization) quantify inhibition, with butyl derivatives showing 3-fold higher affinity than bromo-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.